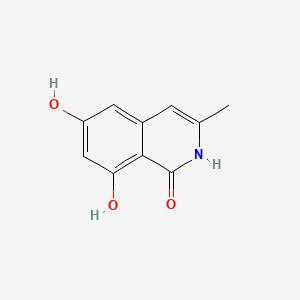

Siamine

Description

Structure

3D Structure

Properties

CAS No. |

60352-12-7 |

|---|---|

Molecular Formula |

C10H9NO3 |

Molecular Weight |

191.18 g/mol |

IUPAC Name |

6,8-dihydroxy-3-methyl-2H-isoquinolin-1-one |

InChI |

InChI=1S/C10H9NO3/c1-5-2-6-3-7(12)4-8(13)9(6)10(14)11-5/h2-4,12-13H,1H3,(H,11,14) |

InChI Key |

RDYSDCWZHHUGIB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=CC(=CC(=C2C(=O)N1)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Crucial Role of Thiamine in Cellular Respiration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiamine, or Vitamin B1, is an indispensable micronutrient fundamentally linked to cellular energy metabolism. Its biologically active form, thiamine pyrophosphate (TPP), serves as a critical cofactor for several key enzymes involved in carbohydrate and amino acid metabolism. This technical guide provides an in-depth exploration of the biochemical role of thiamine in cellular respiration, with a particular focus on the function and regulation of thiamine-dependent enzymes: the Pyruvate Dehydrogenase Complex (PDC), the α-Ketoglutarate Dehydrogenase Complex (KGDHC), and Transketolase (TKT). We will delve into the catalytic mechanisms of these enzymes, the quantitative impact of thiamine deficiency on their activity, and the resultant downstream effects on metabolic pathways. Detailed experimental protocols for assessing the activity of these key enzymes are provided, alongside graphical representations of the involved metabolic and experimental workflows. This guide is intended to be a comprehensive resource for researchers and professionals in drug development seeking to understand and target thiamine-related metabolic pathways.

Introduction: Thiamine and its Central Role in Metabolism

Thiamine is a water-soluble vitamin that, once absorbed, is converted into its active form, thiamine pyrophosphate (TPP), through the action of thiamine diphosphokinase.[1] TPP is a pivotal cofactor for enzymes that catalyze the transfer of two-carbon units, particularly in the decarboxylation of α-keto acids.[2] Consequently, thiamine is integral to the catabolism of sugars and amino acids.[1] Its paramount importance is underscored by the severe metabolic and neurological consequences of its deficiency, which disrupts cellular respiration and energy production.[3]

This guide will focus on the three principal TPP-dependent enzymes that are central to cellular respiration:

-

Pyruvate Dehydrogenase Complex (PDC): The gatekeeper of the Krebs cycle, linking glycolysis to mitochondrial respiration.

-

α-Ketoglutarate Dehydrogenase Complex (KGDHC): A critical rate-limiting enzyme within the Krebs cycle.

-

Transketolase (TKT): A key enzyme in the non-oxidative branch of the pentose phosphate pathway (PPP), which is interconnected with glycolysis.

A deficiency in thiamine leads to reduced activity of these enzymes, causing a cascade of metabolic disturbances, including the accumulation of upstream metabolites like pyruvate and lactate, and impaired ATP production.[4]

Thiamine-Dependent Enzymes in Cellular Respiration

The function of thiamine in cellular respiration is mediated through its role as the cofactor TPP for PDC, KGDHC, and TKT.

Pyruvate Dehydrogenase Complex (PDC)

The Pyruvate Dehydrogenase Complex is a multi-enzyme complex that catalyzes the irreversible oxidative decarboxylation of pyruvate to acetyl-CoA, linking glycolysis to the Krebs cycle. This reaction is a critical control point in glucose metabolism. The overall reaction is:

Pyruvate + CoA + NAD⁺ → Acetyl-CoA + CO₂ + NADH + H⁺

TPP is the essential cofactor for the first enzyme of the complex, pyruvate dehydrogenase (E1). The thiazolium ring of TPP attacks the carbonyl carbon of pyruvate, leading to its decarboxylation.

α-Ketoglutarate Dehydrogenase Complex (KGDHC)

The α-Ketoglutarate Dehydrogenase Complex is another multi-enzyme complex that functions within the Krebs cycle, catalyzing the oxidative decarboxylation of α-ketoglutarate to succinyl-CoA. This is a key rate-limiting step in the cycle. The overall reaction is:

α-Ketoglutarate + CoA + NAD⁺ → Succinyl-CoA + CO₂ + NADH + H⁺

Similar to PDC, TPP is the cofactor for the first enzyme of the complex, α-ketoglutarate dehydrogenase (E1k), where it facilitates the decarboxylation of α-ketoglutarate.

Transketolase (TKT)

Transketolase is a TPP-dependent enzyme that plays a central role in the non-oxidative phase of the pentose phosphate pathway. It catalyzes the transfer of a two-carbon ketol unit from a ketose donor to an aldose acceptor. This pathway is crucial for the production of NADPH for reductive biosynthesis and for the synthesis of pentose sugars required for nucleotide production.

Quantitative Impact of Thiamine Deficiency

Thiamine deficiency leads to a significant reduction in the activity of TPP-dependent enzymes. This has profound quantitative effects on cellular metabolism.

Enzyme Kinetics

The affinity of these enzymes for TPP is a critical factor. In thiamine deficiency, the reduced availability of TPP leads to a decrease in the formation of the active holoenzyme, resulting in diminished catalytic activity.

| Enzyme | Organism/Tissue | Michaelis Constant (Km) for TPP | Effect of Thiamine Deficiency on Activity | Reference |

| Pyruvate Dehydrogenase Complex (PDC) | Human Heart | 0.22 µM (pH 7.5) | Activity is significantly reduced. | |

| α-Ketoglutarate Dehydrogenase Complex (KGDHC) | Pigeon Breast Muscle | - | Activity is reduced by approximately 30-40% in vulnerable brain regions. | |

| Transketolase (TKT) | Human Erythrocytes | 65 nM | Activity is significantly decreased. |

Note: Vmax values are highly dependent on enzyme concentration and assay conditions and are not consistently reported in a comparative manner in the literature.

Metabolite Concentrations

The enzymatic blocks caused by thiamine deficiency lead to the accumulation of upstream metabolites.

| Metabolite | Tissue/Fluid | Condition | Fold Change/Concentration | Reference |

| Pyruvate | Blood/Brain | Thiamine Deficiency | Increased accumulation. | |

| Lactate | Blood/Brain | Thiamine Deficiency | Increased to 148-226% of control in vulnerable brain regions. | |

| α-Ketoglutarate | Blood/Brain | Thiamine Deficiency | Increased accumulation. |

Signaling Pathways and Logical Relationships

The biochemical pathways involving thiamine-dependent enzymes are interconnected and crucial for cellular energy homeostasis.

Experimental Protocols

Accurate measurement of the activity of thiamine-dependent enzymes is crucial for research and clinical diagnostics.

Assay for Pyruvate Dehydrogenase Complex (PDC) Activity

This spectrophotometric assay measures the rate of NAD⁺ reduction to NADH, which is coupled to the oxidation of pyruvate.

Materials:

-

Tris-HCl buffer (0.25 M, pH 8.0)

-

Sodium pyruvate (0.2 M)

-

Coenzyme A (CoA) solution (4 mM, freshly prepared)

-

NAD⁺ solution (40 mM, freshly prepared)

-

Thiamine pyrophosphate (TPP) solution (40 mM, freshly prepared)

-

MgCl₂ solution (10 mM)

-

Dithiothreitol (DTT) (200 mM, freshly prepared)

-

Citrate synthase

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

-

Oxaloacetate (OAA)

-

Tissue homogenate or cell lysate

-

Spectrophotometer capable of reading at 412 nm

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, CoA, NAD⁺, TPP, and DTT.

-

Add the cell extract to the reaction mixture and incubate.

-

Initiate the reaction by adding sodium pyruvate.

-

In a coupled reaction, the acetyl-CoA produced reacts with oxaloacetate in the presence of citrate synthase to release free CoA-SH.

-

The free CoA-SH reacts with DTNB to produce a colored product that absorbs at 412 nm.

-

Monitor the increase in absorbance at 412 nm over time.

-

Enzyme activity is calculated from the rate of change in absorbance.

Assay for α-Ketoglutarate Dehydrogenase Complex (KGDHC) Activity

This colorimetric assay measures the reduction of a probe coupled to the formation of NADH during the conversion of α-ketoglutarate to succinyl-CoA.

Materials:

-

KGDH Assay Buffer

-

α-Ketoglutarate substrate solution

-

NAD⁺ solution

-

CoA solution

-

TPP solution

-

Colorimetric probe (e.g., a tetrazolium salt)

-

Developer solution

-

Tissue homogenate, cell lysate, or isolated mitochondria

-

Microplate reader capable of reading absorbance at ~450 nm

Procedure:

-

Prepare a reaction mixture containing KGDH assay buffer, NAD⁺, CoA, TPP, and the developer solution.

-

Add the sample (homogenate, lysate, or mitochondria) to the wells of a microplate.

-

Initiate the reaction by adding the α-ketoglutarate substrate and the colorimetric probe.

-

The NADH produced reduces the probe, resulting in a color change.

-

Measure the absorbance at ~450 nm in kinetic mode at 37°C.

-

The KGDHC activity is proportional to the rate of increase in absorbance.

References

Thiamine Transport in Mammalian Cells: A Technical Guide for Researchers

Abstract: Thiamine (Vitamin B1) is an indispensable water-soluble vitamin critical for central energy metabolism and neurological function. Its cellular uptake and distribution are meticulously controlled by a network of specialized transporter proteins. Deficiencies or dysregulation in these transport systems can lead to severe metabolic and neurological disorders. This technical guide provides an in-depth overview of the core mechanisms governing thiamine transport in mammalian cells, focusing on the primary transporters, their kinetic properties, regulation, and the experimental methodologies used for their characterization. This document is intended for researchers, scientists, and drug development professionals engaged in the study of nutrient transport, metabolic diseases, and neurobiology.

Introduction

The Imperative of Thiamine

Thiamine, in its active form thiamine pyrophosphate (TPP), is a vital cofactor for several key enzymes involved in carbohydrate and amino acid metabolism, including pyruvate dehydrogenase and α-ketoglutarate dehydrogenase.[1] These enzymes are fundamental to cellular energy production. Beyond its role in metabolism, thiamine is also implicated in neuronal communication and immune system activation.[2] As mammals cannot synthesize thiamine de novo, they rely entirely on intestinal absorption from dietary sources to maintain homeostasis.[3]

An Overview of Thiamine Homeostasis

Thiamine homeostasis is a dynamic process involving intestinal absorption, transport in the blood, cellular uptake in various tissues, and intracellular phosphorylation.[4] In the upper small intestine, dietary thiamine phosphate esters are hydrolyzed, and free thiamine is absorbed.[5] At low physiological concentrations (<2 µM), this absorption is an active, carrier-mediated process, while at higher concentrations, passive diffusion contributes. Once in circulation, thiamine is delivered to tissues with high metabolic demands, such as the brain, heart, liver, and muscles. Cellular uptake is predominantly handled by specific solute carrier (SLC) proteins. Inside the cell, thiamine is phosphorylated by thiamine pyrophosphokinase-1 (TPK1) to its active form, TPP, a crucial step that traps the vitamin and drives further uptake.

Core Thiamine Transporters in Mammalian Cells

The transport of thiamine across mammalian cell membranes is primarily facilitated by two high-affinity transporters from the solute carrier family 19.

Thiamine Transporter 1 (THTR1 / SLC19A2)

Thiamine Transporter 1, encoded by the SLC19A2 gene, was the first high-affinity thiamine transporter identified. It is a multipass transmembrane protein that functions as a proton-coupled antiporter. Mutations in the SLC19A2 gene are responsible for Thiamine-Responsive Megaloblastic Anemia (TRMA) syndrome, a rare autosomal recessive disorder characterized by megaloblastic anemia, sensorineural deafness, and diabetes mellitus, highlighting the transporter's critical physiological role. THTR1 is widely expressed, with significant levels in the intestine, skeletal muscle, nervous system, and pancreas.

Thiamine Transporter 2 (THTR2 / SLC19A3)

Thiamine Transporter 2, the product of the SLC19A3 gene, is the second identified high-affinity thiamine transporter. It shares approximately 48% sequence identity with THTR1 and also mediates thiamine uptake via a proton anti-port mechanism. THTR2 is considered the main absorptive transporter for thiamine in the human intestine. Defects in SLC19A3 can lead to Biotin-Thiamine Responsive Basal Ganglia Disease (BTBGD), a severe neurological disorder. THTR2 is ubiquitously expressed, with particularly high levels in the liver, kidney, placenta, and brain.

Other Contributing Transporters

While THTR1 and THTR2 are the primary high-affinity transporters, other proteins contribute to thiamine homeostasis.

-

Reduced Folate Carrier (RFC / SLC19A1): This transporter, primarily known for folate transport, can also carry thiamine monophosphate (TMP) and pyrophosphate, contributing to the homeostasis of phosphorylated thiamine derivatives.

-

Organic Cation Transporters (OCTs): Specific members of the OCT family, such as OCT1, function as high-capacity, lower-affinity transporters for thiamine and play a role in its intestinal and hepatic uptake.

Mechanism of Cellular Thiamine Transport

Thiamine uptake into mammalian cells is a multifaceted process involving both active transport and passive diffusion, dominated by the carrier-mediated systems at physiological concentrations.

Carrier-Mediated Transport

The primary mechanism for thiamine uptake is facilitated by the high-affinity transporters THTR1 and THTR2. This process is saturable and energy-dependent. These transporters operate as proton antiporters, utilizing a transmembrane proton gradient as the driving force to move thiamine into the cell against its concentration gradient.

Intracellular Trapping and Phosphorylation

Upon entry into the cytosol, free thiamine is rapidly phosphorylated by thiamine pyrophosphokinase (TPK1) to form thiamine pyrophosphate (TPP). This phosphorylation serves two key purposes: it converts thiamine into its biologically active cofactor form, and it "traps" the molecule within the cell, maintaining a favorable concentration gradient that drives further influx through the transporters.

Caption: Cellular uptake of thiamine via THTR1/2 and subsequent phosphorylation.

Quantitative and Distributional Analysis

Kinetic Parameters of Thiamine Transporters

The affinity of THTR1 and THTR2 for thiamine has been characterized in various experimental systems. The Michaelis-Menten constant (Kₘ) reflects the substrate concentration at which the transport rate is half of its maximum. THTR2 generally exhibits a higher affinity (lower Kₘ) for thiamine compared to THTR1.

| Transporter | Gene | Apparent Kₘ for Thiamine | Experimental Context | Reference |

| THTR1 | SLC19A2 | 2.5 µM | Mouse model | |

| THTR1 | SLC19A2 | 2.83 µM | pH 7.4 | |

| THTR1 | SLC19A2 | 3.66 µM | pH 5.5 | |

| THTR2 | SLC19A3 | 27.1 nM | Mouse model | |

| THTR2 | SLC19A3 | 3.16 ± 0.52 µM | HEK-hTHTR-2 cells | |

| THTR2 | SLC19A3 | 2.33 µM | pH 5.5 |

Note: Kₘ values can vary significantly based on the experimental system, cell type, pH, and expression levels.

Tissue Distribution of Thiamine Transporters

THTR1 and THTR2 are expressed widely across mammalian tissues, but their relative abundance varies, suggesting tissue-specific roles in thiamine handling.

| Tissue / Organ | THTR1 (SLC19A2) Expression | THTR2 (SLC19A3) Expression | Key Function | Reference |

| Small Intestine | High | Very High | Primary site of dietary thiamine absorption | |

| Kidney | High | High | Reabsorption of thiamine from urine | |

| Liver | Present | High | Thiamine uptake and metabolism | |

| Brain | Present | Present | Transport across the blood-brain barrier | |

| Pancreas | High | Present | Essential for acinar cell function | |

| Heart | High | Present | High thiamine demand for cardiac muscle | |

| Skeletal Muscle | High | Present | Thiamine uptake for energy metabolism | |

| Placenta | Present | High | Maternal-fetal thiamine transfer |

Regulation of Thiamine Transporters

The expression and activity of thiamine transporters are dynamically regulated to adapt to the body's changing needs and substrate availability.

Adaptive Regulation by Thiamine Availability

Mammalian cells can adaptively regulate thiamine uptake in response to fluctuating extracellular thiamine levels. In states of thiamine deficiency, a significant upregulation of carrier-mediated thiamine transport occurs in tissues like the intestine and kidneys. This adaptation is primarily a transcriptional event, with increased mRNA and protein levels of the transporters. Notably, in the intestine, this response is mainly driven by the increased expression of THTR2 (SLC19A3).

The Role of the SP1 Transcription Factor

The transcriptional regulation of THTR2 in response to thiamine levels is mediated by the transcription factor Specificity Protein 1 (SP1). Studies using human intestinal epithelial cells have shown that thiamine deficiency leads to an increase in SP1 protein expression. This elevated SP1 then binds to a specific SP1/GC-box element in the SLC19A3 promoter, enhancing its activity and driving THTR2 transcription. This mechanism allows cells to increase their thiamine uptake capacity when the external supply is limited.

Caption: SP1-mediated transcriptional regulation of THTR2 by thiamine levels.

Regulation by Hyperglycemia

High glucose conditions have been shown to down-regulate THTR2 expression, particularly in renal cells. This effect is also believed to be mediated through the Sp1 transcription factor and may contribute to the thiamine deficiency observed in diabetic patients, potentially exacerbating diabetic complications like nephropathy and retinopathy.

Key Experimental Methodologies

Characterizing the function, expression, and localization of thiamine transporters requires a suite of specialized molecular and cellular biology techniques.

Radioactive Thiamine Uptake Assay

This assay is the gold standard for quantifying the functional activity of thiamine transporters in cultured cells or membrane vesicles. It measures the initial rate of uptake of radiolabeled thiamine (e.g., [³H]-thiamine).

Detailed Protocol:

-

Cell Culture: Plate mammalian cells (e.g., Caco-2, HEK293, ARPE-19) in 24-well or 96-well plates and grow to confluence.

-

Preparation: On the day of the experiment, aspirate the culture medium and wash the cell monolayers twice with a pre-warmed Krebs-Ringer buffer (pH 7.4).

-

Pre-incubation: Add 0.5 mL of Krebs-Ringer buffer to each well and pre-incubate the plates at 37°C for 15-20 minutes to allow temperature equilibration.

-

Initiation of Uptake: Aspirate the buffer and add the uptake solution containing a known concentration of [³H]-thiamine and, for competitive inhibition studies, any unlabeled inhibitors.

-

Incubation: Incubate the plates at 37°C for a predetermined linear uptake period (typically 3-10 minutes).

-

Termination of Uptake: Stop the reaction by rapidly aspirating the uptake solution and immediately washing the monolayers three times with ice-cold, fresh Krebs-Ringer buffer to remove extracellular radioactivity.

-

Cell Lysis: Add a lysis buffer (e.g., 0.5 M NaOH or a commercial lysis reagent) to each well and incubate to ensure complete cell lysis.

-

Quantification: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Protein Normalization: Determine the protein concentration in parallel wells using a standard protein assay (e.g., BCA assay) to normalize the uptake data (expressed as pmol/mg protein/min).

Caption: Experimental workflow for a radioactive thiamine uptake assay.

Western Blotting for Transporter Expression

Western blotting is used to detect and quantify the protein expression levels of THTR1 and THTR2 in cell lysates or tissue homogenates.

Detailed Protocol:

-

Sample Preparation: Lyse cells or tissues in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors to extract total protein. For membrane transporters, preparing a membrane-enriched fraction via differential centrifugation may improve detection.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA).

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-50 µg) by boiling in Laemmli sample buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Electrotransfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose) using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or 3% BSA in TBST) for at least 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to THTR1 or THTR2, diluted in blocking buffer, overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with washing buffer (e.g., TBST) to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody species for 1 hour at room temperature.

-

Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using X-ray film or a digital imaging system. A loading control (e.g., β-actin or Na⁺/K⁺-ATPase for membrane fractions) should be probed on the same blot to ensure equal protein loading.

Immunofluorescence for Transporter Localization

Immunofluorescence (IF) or immunohistochemistry (IHC) is used to visualize the subcellular localization and tissue distribution of thiamine transporters.

Detailed Protocol:

-

Sample Preparation: Grow cells on glass coverslips or use cryo-sectioned or paraffin-embedded tissue slices.

-

Fixation: Fix the samples with 4% paraformaldehyde in PBS for 15 minutes at room temperature to preserve cellular structure.

-

Permeabilization: For intracellular targets, permeabilize the cell membranes with a detergent solution (e.g., 0.1-0.3% Triton X-100 in PBS) for 10-20 minutes.

-

Blocking: Block non-specific antibody binding sites by incubating the samples in a blocking buffer (e.g., PBS with 5% normal goat serum and 1% BSA) for 1 hour.

-

Primary Antibody Incubation: Incubate the samples with the primary antibody against THTR1 or THTR2, diluted in antibody dilution buffer, overnight at 4°C in a humidified chamber.

-

Washing: Wash the samples three times with PBS to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate with a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 or 594) for 1-2 hours at room temperature, protected from light.

-

Counterstaining and Mounting: If desired, counterstain nuclei with DAPI. Mount the coverslips or tissue sections onto glass slides using an anti-fade mounting medium.

-

Imaging: Visualize the samples using a confocal or epifluorescence microscope, capturing images of the specific transporter staining.

Relevance in Drug Development

Understanding thiamine transport is crucial for drug development due to potential drug-nutrient interactions and the transporters' roles in disease.

Transporters as Off-Target Liabilities

Certain drugs can inhibit thiamine transporters, leading to acquired thiamine deficiency and severe side effects. A prominent example is the JAK2 inhibitor fedratinib . Its clinical development was initially halted due to cases of Wernicke's encephalopathy, a neurological disorder caused by thiamine deficiency. Subsequent studies revealed that fedratinib is a potent inhibitor of THTR2, preventing thiamine uptake. This highlights the importance of screening drug candidates for interactions with essential nutrient transporters.

Drug-Nutrient Interactions

Commonly prescribed medications can interfere with thiamine transport. The first-line diabetes drug metformin has been shown to be a substrate and inhibitor of THTR2, which may contribute to reduced thiamine levels in some patients. Chronic alcohol consumption also significantly inhibits thiamine transport by decreasing the expression of both THTR1 and THTR2, a primary cause of thiamine deficiency in alcoholic populations.

Conclusion

The transport of thiamine in mammalian cells is a sophisticated and tightly regulated process, orchestrated primarily by the high-affinity transporters THTR1 (SLC19A2) and THTR2 (SLC19A3). These proteins are essential for maintaining systemic thiamine homeostasis, and their dysfunction is linked to a range of severe genetic and acquired diseases. A thorough understanding of their kinetics, tissue-specific expression, and regulatory mechanisms, particularly the adaptive response to thiamine levels mediated by the SP1 transcription factor, is vital. The experimental protocols detailed herein provide a robust framework for researchers to investigate these transporters further. For drug development professionals, the potential for transporter-mediated drug-nutrient interactions underscores the necessity of evaluating new chemical entities for off-target effects on these critical nutrient pathways. Future research will likely focus on the precise structural biology of these transporters to enable rational drug design and to further unravel their complex roles in health and disease.

References

- 1. Mechanistic Interpretation of Conventional Michaelis-Menten Parameters in a Transporter System - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fortislife.com [fortislife.com]

- 3. researchgate.net [researchgate.net]

- 4. Transmembrane protein western blotting: Impact of sample preparation on detection of SLC11A2 (DMT1) and SLC40A1 (ferroportin) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

A Comprehensive Guide to the Chemical Structure of Thiamine and Its Vitamers for Researchers and Drug Development Professionals

An In-depth Exploration of the Molecular Architecture, Physicochemical Properties, and Analytical Methodologies of Vitamin B1 and its Biologically Active Forms.

This technical guide provides a detailed overview of the chemical structure of thiamine (Vitamin B1) and its naturally occurring vitamers. Designed for researchers, scientists, and professionals in drug development, this document delves into the core molecular features, comparative physicochemical properties, and key experimental protocols for the analysis of these essential compounds.

The Core Chemical Structure of Thiamine

Thiamine is a water-soluble vitamin characterized by a unique chemical architecture. Its structure is composed of two heterocyclic rings, a pyrimidine ring and a thiazolium ring, linked by a methylene bridge.[1][2] The chemical name for thiamine is 2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol.[3] The thiazolium ring is a critical component, as its C2 position is the active site for the coenzymatic functions of thiamine diphosphate.[4]

Thiamine and its derivatives, collectively known as vitamers, play crucial roles in cellular metabolism. The primary vitamers are phosphorylated forms of thiamine, which differ in the number of phosphate groups attached to the hydroxyethyl side chain of the thiazole ring.[2] Additionally, adenosylated forms have been discovered, expanding the family of thiamine-related compounds.

Chemical Structures of Thiamine Vitamers

The family of thiamine vitamers includes thiamine itself and its phosphorylated and adenosylated derivatives. The key vitamers are:

-

Thiamine (Thia)

-

Thiamine Monophosphate (TMP)

-

Thiamine Diphosphate (TDP) , also known as Thiamine Pyrophosphate (TPP)

-

Thiamine Triphosphate (TTP)

-

Adenosine Thiamine Diphosphate (AThDP)

-

Adenosine Thiamine Triphosphate (AThTP)

Below are the graphical representations of the chemical structures of thiamine and its principal vitamers, generated using the DOT language.

Caption: Chemical structure of Thiamine (Thia).

References

The Crucial Role of Thiamine in the Pentose Phosphate Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiamine, in its biologically active form thiamine pyrophosphate (TPP), is an indispensable cofactor for the enzyme transketolase, a cornerstone of the non-oxidative branch of the pentose phosphate pathway (PPP). This pathway is critical for cellular homeostasis, providing essential precursors for nucleotide biosynthesis, and generating the primary cellular reductant, NADPH, to counteract oxidative stress. This technical guide provides an in-depth exploration of the pivotal role of thiamine in the PPP, detailing the enzymatic mechanism of transketolase, the metabolic ramifications of thiamine availability, and standardized methodologies for assessing pathway function. The quantitative data presented herein, along with detailed experimental protocols and visual representations of key processes, offer a comprehensive resource for researchers and professionals in the fields of biochemistry, drug development, and clinical diagnostics.

Introduction

The pentose phosphate pathway (PPP) is a fundamental metabolic route that operates in parallel with glycolysis. It is comprised of two distinct phases: the oxidative branch, which irreversibly generates NADPH and pentose phosphates, and the non-oxidative branch, which facilitates the reversible interconversion of sugar phosphates. Thiamine pyrophosphate (TPP) is a critical cofactor for transketolase, an enzyme that functions as a central hub in the non-oxidative PPP, thereby linking it to glycolysis.[1][2][3][4] The integrity of the PPP is paramount for numerous cellular functions, including the synthesis of nucleotides and nucleic acids, the maintenance of redox balance through the production of NADPH, and the catabolism of pentose sugars.[5]

Thiamine deficiency leads to a reduction in transketolase activity, which can have profound pathological consequences, including the neurological disorders Wernicke-Korsakoff syndrome and beriberi. Understanding the intricate relationship between thiamine and the PPP is therefore essential for elucidating disease mechanisms and developing novel therapeutic strategies.

Thiamine Pyrophosphate: The Essential Cofactor for Transketolase

The biologically active form of thiamine is thiamine pyrophosphate (TPP), also known as thiamine diphosphate (TDP). TPP is synthesized in the cytosol and is required for the activity of transketolase.

The Catalytic Mechanism of Transketolase

Transketolase is an enzyme that catalyzes the transfer of a two-carbon ketol unit from a ketose donor to an aldose acceptor. This reaction is central to the non-oxidative PPP and is entirely dependent on the presence of TPP as a cofactor. The mechanism of TPP-dependent catalysis by transketolase involves the formation of a carbanion on the thiazole ring of TPP, which then nucleophilically attacks the carbonyl carbon of the ketose substrate. This is followed by the cleavage of a carbon-carbon bond, releasing an aldose product and forming a covalently bound α,β-dihydroxyethyl-TPP intermediate. This intermediate then transfers the two-carbon unit to an aldose acceptor, regenerating the TPP cofactor and releasing the final ketose product.

Transketolase catalyzes two key reactions in the non-oxidative PPP:

-

Xylulose 5-phosphate + Ribose 5-phosphate ⇌ Sedoheptulose 7-phosphate + Glyceraldehyde 3-phosphate

-

Xylulose 5-phosphate + Erythrose 4-phosphate ⇌ Fructose 6-phosphate + Glyceraldehyde 3-phosphate

These reversible reactions allow the PPP to adapt to the metabolic needs of the cell, either by directing intermediates towards nucleotide synthesis or by channeling them into glycolysis.

Quantitative Analysis of Thiamine-Dependent PPP Function

The activity of transketolase is a sensitive indicator of thiamine status. In cases of thiamine deficiency, the apoenzyme (the protein component of the enzyme) is present but lacks the necessary TPP cofactor for activity. The measurement of erythrocyte transketolase activity, both with and without the addition of exogenous TPP, is a widely used functional assay for assessing thiamine nutritional status.

Erythrocyte Transketolase Activity Coefficient (ETKAC)

The ETKAC is a reliable biomarker for determining thiamine status. It is calculated by measuring the activity of transketolase in erythrocyte lysates before and after the addition of TPP in vitro. The ratio of stimulated activity (with added TPP) to basal activity (without added TPP) provides the ETKAC value.

| Parameter | Interpretation | Reference Range |

| Basal Transketolase Activity | Reflects the amount of active holoenzyme (enzyme bound to TPP). | Varies with methodology |

| Stimulated Transketolase Activity | Represents the total potential enzyme activity after saturation with TPP. | Varies with methodology |

| ETKAC | Indicates the degree of TPP saturation of the transketolase apoenzyme. | Normal: 1.0 - 1.15Marginal Deficiency: 1.15 - 1.25Severe Deficiency: > 1.25 |

Table 1: Interpretation of Erythrocyte Transketolase Activity Coefficient (ETKAC) Values.

Impact of Thiamine Deficiency on PPP Metabolites

Studies in animal models have demonstrated the effect of thiamine deficiency on the activity of key PPP enzymes. While transketolase activity is significantly decreased, the activities of the regulatory enzymes of the oxidative branch, glucose-6-phosphate dehydrogenase and 6-phosphogluconate dehydrogenase, may remain unaltered. However, the overall flux through the PPP can be diminished due to the block in the non-oxidative pathway.

| Condition | Transketolase Activity | Glucose-6-Phosphate Dehydrogenase Activity | 6-Phosphogluconate Dehydrogenase Activity | PPP Flux | Reference |

| Thiamine Deficient (Rat Brain) | Decreased (up to 65%) | Unaltered | Unaltered | Not significantly decreased |

Table 2: Effect of Thiamine Deficiency on Pentose Phosphate Pathway Enzymes in Rat Brain.

Experimental Protocols

Measurement of Erythrocyte Transketolase Activity Coefficient (ETKAC)

This protocol is based on the principle that the glyceraldehyde-3-phosphate produced by transketolase is converted to glycerol-3-phosphate, a reaction that involves the oxidation of NADH, which can be monitored spectrophotometrically.

Materials:

-

Whole blood collected in EDTA or heparin tubes.

-

Phosphate-buffered saline (PBS), pH 7.4.

-

Reagent 1 (Basal): Ribose-5-phosphate, NADH, Triosephosphate isomerase, Glycerol-3-phosphate dehydrogenase in Tris-HCl buffer.

-

Reagent 2 (Stimulated): Reagent 1 supplemented with Thiamine Pyrophosphate (TPP).

-

Spectrophotometer capable of reading at 340 nm.

-

Microplate reader (optional).

Procedure:

-

Erythrocyte Preparation:

-

Centrifuge whole blood to separate plasma and buffy coat.

-

Wash the erythrocyte pellet three times with cold PBS.

-

Lyse the washed erythrocytes by adding an equal volume of distilled water and freeze-thawing.

-

-

Assay:

-

Set up two sets of reactions for each sample: one for basal activity and one for stimulated activity.

-

To the "basal" wells/cuvettes, add the erythrocyte lysate and Reagent 1.

-

To the "stimulated" wells/cuvettes, add the erythrocyte lysate and Reagent 2.

-

Incubate at 37°C.

-

Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

-

-

Calculation:

-

Calculate the rate of NADH oxidation (ΔA340/min) for both basal and stimulated reactions.

-

ETKAC = (Rate of stimulated reaction) / (Rate of basal reaction).

-

Pentose Phosphate Pathway Flux Analysis using 13C-labeled Glucose

Metabolic flux analysis (MFA) using stable isotopes is a powerful technique to quantify the flow of carbon through metabolic pathways.

Materials:

-

Cell culture medium.

-

[1,2-13C2]glucose or other suitable 13C-labeled glucose tracer.

-

Gas chromatography-mass spectrometry (GC-MS) or Liquid chromatography-mass spectrometry (LC-MS) system.

-

Software for metabolic flux analysis.

Procedure:

-

Cell Culture and Labeling:

-

Culture cells in a medium containing the 13C-labeled glucose tracer for a defined period to achieve isotopic steady state.

-

-

Metabolite Extraction:

-

Quench cellular metabolism rapidly (e.g., with cold methanol).

-

Extract intracellular metabolites using a suitable solvent system.

-

-

Derivatization and Analysis:

-

Derivatize the extracted metabolites to improve their volatility and chromatographic properties for GC-MS analysis.

-

Analyze the mass isotopomer distribution of key PPP intermediates (e.g., ribose-5-phosphate, sedoheptulose-7-phosphate) and downstream metabolites (e.g., lactate) using GC-MS or LC-MS.

-

-

Flux Calculation:

-

Use the mass isotopomer distribution data in conjunction with a stoichiometric model of cellular metabolism to calculate the intracellular metabolic fluxes through the PPP and connected pathways.

-

Visualizing the Role of Thiamine in the PPP

Signaling Pathway of Thiamine-Dependent Metabolism

Caption: Conversion of thiamine to its active form, TPP, and activation of transketolase.

Experimental Workflow for ETKAC Assay

Caption: Workflow for the determination of the Erythrocyte Transketolase Activity Coefficient (ETKAC).

Logical Relationship of Thiamine Status and PPP Function

Caption: The logical cascade from thiamine status to cellular function via the pentose phosphate pathway.

Conclusion

Thiamine, through its active form TPP, plays an irrefutable and central role in the non-oxidative branch of the pentose phosphate pathway by serving as an essential cofactor for transketolase. The functional integrity of this pathway is critical for maintaining cellular homeostasis, and its impairment due to thiamine deficiency has significant clinical implications. The methodologies outlined in this guide provide a robust framework for investigating the thiamine-PPP axis, offering valuable tools for researchers and drug development professionals. A thorough understanding of this fundamental biochemical relationship is paramount for advancing our knowledge of metabolic regulation and for the development of effective interventions for thiamine-related pathologies.

References

Thiamine Deficiency and its Impact on the Nervous System: A Technical Guide for Researchers

Abstract

Thiamine (Vitamin B1) is an essential micronutrient critical for central and peripheral nervous system function. Its active form, thiamine pyrophosphate (TPP), serves as a vital cofactor for several key enzymes involved in carbohydrate and energy metabolism. Thiamine deficiency (TD) leads to a cascade of detrimental events within the nervous system, culminating in neuronal cell death and severe neurological and psychiatric disorders, such as Wernicke-Korsakoff syndrome (WKS). This technical guide provides an in-depth overview of the molecular mechanisms underlying TD-induced neurodegeneration, with a focus on impaired energy metabolism, oxidative stress, and neuroinflammation. Detailed experimental protocols for inducing and analyzing TD in preclinical models are provided, along with a summary of key quantitative findings. Furthermore, critical signaling pathways implicated in the neuropathology of TD are visualized to facilitate a deeper understanding of the complex interplay of molecular events. This guide is intended for researchers, scientists, and drug development professionals working to elucidate the pathophysiology of thiamine deficiency and develop novel therapeutic interventions.

Introduction

Thiamine is a water-soluble vitamin that plays a crucial role in cellular metabolism throughout the body, with the brain being particularly vulnerable to its deficiency due to its high energy demands.[1] Thiamine pyrophosphate (TPP), the biologically active form of thiamine, is an indispensable cofactor for enzymes that are central to glucose metabolism and the production of ATP, neurotransmitters, and nucleic acids.[2][3]

Thiamine deficiency can arise from various factors, including inadequate dietary intake, impaired absorption, and chronic alcoholism.[2] The resulting compromise in TPP-dependent enzyme activity disrupts cellular homeostasis, leading to a range of neurological consequences. The clinical manifestation of severe thiamine deficiency is Wernicke-Korsakoff syndrome, a neuropsychiatric disorder characterized by an acute encephalopathy (Wernicke's encephalopathy) that can progress to a chronic and often irreversible amnestic syndrome (Korsakoff syndrome).[4]

This guide delves into the core molecular mechanisms through which thiamine deficiency impacts the nervous system, focusing on three interconnected pillars: impaired energy metabolism, oxidative stress, and neuroinflammation.

Molecular Mechanisms of Thiamine Deficiency in the Nervous System

The neuropathological consequences of thiamine deficiency are multifaceted and stem from the pivotal role of TPP in fundamental cellular processes.

Impaired Energy Metabolism

The brain's relentless demand for energy, primarily derived from glucose, underscores its susceptibility to thiamine deficiency. TPP is a critical cofactor for three key enzymes in glucose metabolism:

-

Pyruvate Dehydrogenase Complex (PDHC): This mitochondrial enzyme complex catalyzes the conversion of pyruvate to acetyl-CoA, a crucial step linking glycolysis to the citric acid cycle.

-

α-Ketoglutarate Dehydrogenase Complex (α-KGDHC): Another key mitochondrial enzyme complex, α-KGDHC, is a rate-limiting enzyme in the citric acid cycle.

-

Transketolase (TKT): This cytosolic enzyme is a central component of the pentose phosphate pathway (PPP), which is essential for the production of NADPH (a key antioxidant) and the precursor for nucleotide synthesis.

A deficiency in thiamine leads to reduced activity of these enzymes, resulting in a cascade of metabolic disturbances, including decreased ATP production, lactic acidosis, and impaired synthesis of neurotransmitters such as acetylcholine, glutamate, and GABA.

Oxidative Stress

The impairment of TPP-dependent enzymes, particularly those in the mitochondrial respiratory chain, leads to the overproduction of reactive oxygen species (ROS). Furthermore, the reduced activity of transketolase in the pentose phosphate pathway diminishes the production of NADPH, a critical reducing equivalent for the antioxidant enzyme glutathione reductase. This dual hit on the cell's ability to both generate and neutralize ROS results in a state of significant oxidative stress, leading to damage of lipids, proteins, and DNA, and ultimately contributing to neuronal cell death.

Neuroinflammation

Thiamine deficiency is increasingly recognized as a potent trigger of neuroinflammatory processes. The initial metabolic and oxidative insults can activate microglia and astrocytes, the resident immune cells of the central nervous system. This activation leads to the release of pro-inflammatory cytokines and chemokines. One of the key signaling pathways implicated in this process is the Toll-like receptor 4 (TLR4) pathway. The activation of TLR4 and its downstream adaptor protein MyD88 initiates a signaling cascade that culminates in the activation of the transcription factor NF-κB, a master regulator of the inflammatory response.

Quantitative Data on the Neurological Impact of Thiamine Deficiency

The following tables summarize key quantitative findings from preclinical studies investigating the impact of thiamine deficiency on the nervous system. These data highlight the significant alterations in enzyme activity and neurotransmitter levels in specific brain regions.

| Brain Region | Enzyme | Model | Reduction in Activity | Reference |

| Thalamus | α-Ketoglutarate Dehydrogenase | Pyrithiamine-induced TD (rat) | Significant decrease | |

| Pons | α-Ketoglutarate Dehydrogenase | Pyrithiamine-induced TD (rat) | Significant decrease | |

| Whole Brain | 2-Oxoglutarate Dehydrogenase | Thiamine-deficient diet (aged mice) | 41-74% (age-dependent) | |

| Brain Homogenate | Transketolase | Pyrithiamine-induced TD (rat) | 60-65% | |

| Brain Homogenate | 2-Oxoglutarate Dehydrogenase | Pyrithiamine-induced TD (rat) | 36% |

Table 1: Thiamine-Dependent Enzyme Activity in Thiamine Deficiency Models

| Brain Region | Neurotransmitter | Model | Change in Concentration | Reference |

| Thalamus | Glutamate | Pyrithiamine-induced TD (rat) | Moderate reduction | |

| Pons | Glutamate | Pyrithiamine-induced TD (rat) | Moderate reduction | |

| Pons | Aspartate | Pyrithiamine-induced TD (rat) | 89% reduction | |

| Thalamus | Aspartate | Pyrithiamine-induced TD (rat) | 83% reduction | |

| Cerebellum | Aspartate | Pyrithiamine-induced TD (rat) | 53% reduction | |

| Cerebral Cortex | Aspartate | Pyrithiamine-induced TD (rat) | 33% reduction | |

| Cortex-Hippocampus | Norepinephrine | Thiamine-deficient diet (rat) | Significant reduction | |

| Olfactory Bulb | Norepinephrine | Thiamine-deficient diet (rat) | Significant reduction | |

| Hippocampal Slices | Glutamate Release (Ca2+-dependent) | Pyrithiamine-induced TD (rat) | Significant decrease |

Table 2: Neurotransmitter Alterations in Thiamine Deficiency Models

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in thiamine deficiency research.

Induction of Thiamine Deficiency in Rodents (Pyrithiamine Model)

This protocol describes the induction of thiamine deficiency in rats using a thiamine-deficient diet in combination with the thiamine antagonist, pyrithiamine. This model reliably produces the neuropathological and biochemical features of Wernicke's encephalopathy.

Materials:

-

Thiamine-deficient rodent chow

-

Pyrithiamine hydrobromide

-

Sterile saline (0.9% NaCl)

-

Animal balance

-

Syringes and needles for intraperitoneal injection

Procedure:

-

House adult male Wistar rats individually in a controlled environment (12:12 h light-dark cycle, 22 ± 2°C) with ad libitum access to water.

-

For the experimental group, provide a thiamine-deficient diet ad libitum.

-

Administer daily intraperitoneal injections of pyrithiamine hydrobromide (0.5 mg/kg body weight) dissolved in sterile saline.

-

A pair-fed control group should receive the same thiamine-deficient diet but in the amount consumed by the experimental group on the previous day, and receive daily injections of sterile saline.

-

A normal control group should receive a standard rodent chow and daily saline injections.

-

Monitor the animals daily for clinical signs of thiamine deficiency, which typically appear after 9-11 days and include ataxia, loss of righting reflex, and opisthotonus.

-

Once neurological symptoms are apparent, animals can be euthanized for tissue collection and analysis.

Measurement of Thiamine and its Phosphate Esters in Brain Tissue by HPLC

This protocol outlines a method for the quantification of thiamine, thiamine monophosphate (TMP), and thiamine diphosphate (TDP) in rodent brain tissue using high-performance liquid chromatography (HPLC) with fluorescence detection.

Materials:

-

Dissected brain tissue (e.g., hippocampus, thalamus)

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Potassium ferricyanide solution

-

Sodium hydroxide (NaOH)

-

HPLC system with a fluorescence detector

-

C18 reverse-phase HPLC column

-

Standards for thiamine, TMP, and TDP

Procedure:

-

Sample Preparation:

-

Rapidly dissect the brain region of interest on an ice-cold plate and immediately freeze in liquid nitrogen. Store at -80°C until analysis.

-

Homogenize the frozen tissue in 15 volumes of ice-cold 10% TCA.

-

Vortex the homogenate vigorously for 1 minute, let it stand on ice for 15 minutes, and vortex again for 1 minute.

-

Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

-

Collect the supernatant for analysis.

-

-

Derivatization:

-

To a portion of the supernatant, add potassium ferricyanide solution in an alkaline environment (using NaOH) to convert thiamine and its phosphate esters into their fluorescent thiochrome derivatives.

-

-

HPLC Analysis:

-

Inject the derivatized sample into the HPLC system.

-

Separate the thiochrome derivatives on a C18 reverse-phase column using an isocratic mobile phase.

-

Detect the fluorescent compounds using a fluorescence detector (excitation wavelength ~365 nm, emission wavelength ~435 nm).

-

Quantify the concentrations of thiamine, TMP, and TDP by comparing the peak areas of the samples to those of the standards.

-

Spectrophotometric Assay of Pyruvate Dehydrogenase Complex (PDHC) Activity in Brain Homogenate

This protocol describes a spectrophotometric assay to measure the activity of the pyruvate dehydrogenase complex in crude brain tissue homogenates. The assay is based on the reduction of a tetrazolium salt, which can be measured by the change in absorbance.

Materials:

-

Brain tissue homogenate

-

Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4)

-

Pyruvate

-

Cofactors: Thiamine pyrophosphate (TPP), Coenzyme A (CoA), NAD+, MgCl2

-

Electron carrier (e.g., phenazine methosulfate)

-

Tetrazolium salt (e.g., MTT, INT)

-

Spectrophotometer

Procedure:

-

Preparation of Reagents:

-

Prepare a reaction mixture containing the assay buffer, pyruvate, and all necessary cofactors (TPP, CoA, NAD+, MgCl2).

-

Prepare a separate solution of the electron carrier and the tetrazolium salt.

-

-

Assay:

-

In a cuvette, combine the reaction mixture and the brain homogenate.

-

Initiate the reaction by adding the electron carrier and tetrazolium salt solution.

-

Immediately place the cuvette in a spectrophotometer and measure the increase in absorbance at the appropriate wavelength for the chosen tetrazolium salt (e.g., 570 nm for MTT) over a set period.

-

The rate of change in absorbance is proportional to the PDHC activity in the sample.

-

Calculate the specific activity of PDHC relative to the protein concentration of the homogenate.

-

Signaling Pathways in Thiamine Deficiency-Induced Neurodegeneration

The following diagrams, generated using the DOT language, illustrate the key signaling pathways implicated in the neuropathology of thiamine deficiency.

Caption: Oxidative Stress Pathway in Thiamine Deficiency.

Caption: Neuroinflammation Pathway in Thiamine Deficiency.

Caption: Experimental Workflow for Thiamine Deficiency Research.

Conclusion

Thiamine deficiency poses a significant threat to the nervous system by disrupting fundamental metabolic processes, inducing oxidative stress, and triggering a detrimental neuroinflammatory cascade. The intricate interplay of these mechanisms ultimately leads to selective neuronal vulnerability and the manifestation of severe neurological disorders. The experimental models and analytical techniques detailed in this guide provide a robust framework for researchers to further unravel the complexities of TD-induced neuropathology. A deeper understanding of these molecular events is paramount for the development of effective therapeutic strategies aimed at preventing and treating the devastating neurological consequences of thiamine deficiency. This guide serves as a foundational resource for scientists and clinicians dedicated to advancing our knowledge in this critical area of neuroscience and drug development.

References

- 1. uknowledge.uky.edu [uknowledge.uky.edu]

- 2. Thiamine Deficiency and Neurodegeneration: The Interplay among Oxidative Stress, Endoplasmic Reticulum Stress and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thiamine deficiency disorders: a clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Neurological, Psychiatric, and Biochemical Aspects of Thiamine Deficiency in Children and Adults [frontiersin.org]

Thiamine Deficiency and the Pathogenesis of Beriberi: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiamine, or vitamin B1, is an essential micronutrient critical for cellular metabolism. Its deficiency leads to the clinical condition known as beriberi, which manifests in cardiovascular ("wet beriberi") and neurological ("dry beriberi") forms. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the progression from thiamine deficiency to the pathophysiology of beriberi. We will detail the role of thiamine pyrophosphate (TPP) as a vital coenzyme, the consequences of its depletion on key metabolic pathways, and the subsequent cellular dysfunction. This guide also includes a compilation of quantitative data from relevant studies, detailed experimental protocols for researchers, and visualizations of the core signaling pathways involved.

The Biochemical Role of Thiamine

Thiamine, in its biologically active form, thiamine pyrophosphate (TPP), acts as a crucial coenzyme for several key enzymes primarily involved in carbohydrate metabolism.[1] TPP is synthesized from thiamine through the action of thiamine diphosphokinase.[2] Its presence is indispensable for the function of:

-

Pyruvate Dehydrogenase Complex (PDH): Located in the mitochondria, PDH catalyzes the conversion of pyruvate, the end product of glycolysis, into acetyl-CoA. This is a critical step linking glycolysis to the citric acid cycle (Krebs cycle) for cellular energy production (ATP).[3]

-

α-Ketoglutarate Dehydrogenase (α-KGDH): Also a key enzyme in the citric acid cycle, α-KGDH is responsible for the conversion of α-ketoglutarate to succinyl-CoA.[2]

-

Transketolase (TKT): This cytosolic enzyme is a central component of the pentose phosphate pathway (PPP). The PPP is vital for the production of NADPH, a key reducing agent in combating oxidative stress, and for the synthesis of pentose sugars required for nucleotide production.[4]

-

Branched-Chain α-Ketoacid Dehydrogenase (BCKDH): This enzyme is involved in the catabolism of branched-chain amino acids (leucine, isoleucine, and valine).

Pathophysiology of Thiamine Deficiency

A deficiency in thiamine leads to a cascade of metabolic derangements due to the impaired function of TPP-dependent enzymes.

Impaired Energy Metabolism and Lactic Acidosis

The reduction in PDH and α-KGDH activity severely curtails the cell's ability to generate ATP through aerobic respiration. This forces cells, particularly those with high energy demands such as neurons and cardiomyocytes, to rely on anaerobic glycolysis. The consequence is a decreased production of ATP and an accumulation of pyruvate and lactate, leading to lactic acidosis, a hallmark of severe thiamine deficiency.

Oxidative Stress and Neuronal Damage

The compromised function of transketolase in the pentose phosphate pathway leads to a reduction in NADPH production. NADPH is essential for the regeneration of reduced glutathione (GSH), a major cellular antioxidant. A depletion of GSH renders cells vulnerable to damage from reactive oxygen species (ROS), leading to oxidative stress. The brain is particularly susceptible to oxidative damage due to its high oxygen consumption and lipid-rich content. This oxidative stress is a key contributor to the neuronal cell death observed in dry beriberi and Wernicke-Korsakoff syndrome.

Endoplasmic Reticulum Stress and Apoptosis

Recent research indicates that thiamine deficiency can induce endoplasmic reticulum (ER) stress in neurons. The accumulation of unfolded or misfolded proteins in the ER triggers the unfolded protein response (UPR). Chronic ER stress can lead to the activation of pro-apoptotic pathways, including the activation of caspase-12, contributing to neuronal loss.

Clinical Manifestations: Wet and Dry Beriberi

The clinical presentation of beriberi is broadly categorized into two forms, which can overlap:

-

Wet Beriberi (Cardiovascular): Characterized by high-output cardiac failure. The peripheral vasodilation, a consequence of impaired cellular metabolism and nitric oxide dysregulation, leads to increased venous return and cardiac output. Over time, the heart muscle weakens, leading to biventricular failure, edema, and potentially circulatory collapse ("Shoshin beriberi").

-

Dry Beriberi (Neurological): Primarily affects the nervous system. The symptoms include peripheral neuropathy with sensory and motor impairments, muscle weakness, and pain. In severe cases, it can progress to Wernicke's encephalopathy (characterized by confusion, ataxia, and ophthalmoplegia) and Korsakoff syndrome (marked by amnesia and confabulation).

Quantitative Data in Thiamine Deficiency

The following tables summarize key quantitative findings from studies on thiamine deficiency.

| Parameter | Organism/Model | Condition | Percentage Change from Control | Reference |

| α-KGDH Activity | Rat Brain (sub-medial thalamic nucleus) | Thiamine Deficiency | -52% | |

| Pyruvate Dehydrogenase Activity | Rat Heart | Thiamine Deficiency (induced by hydroxythiamine) | -66% (ferricyanide method) | |

| Transketolase Activity | Mouse Brain (cortex and hippocampus) | Thiamine-deficient diet (14 days) | Significantly reduced | |

| NADPH Levels | Mouse Brain (whole brain and hippocampus) | Thiamine-deficient diet (14 days) | Decreased | |

| Aβ1–42 Levels | Tg19959 Transgenic Mice Brain | Thiamine Deficiency | +300% | |

| BACE1 Protein Levels | Tg19959 Transgenic Mice Brain | Thiamine Deficiency | +43% |

Table 1: Changes in Enzyme Activity and Biomarkers in Experimental Thiamine Deficiency.

| Analyte | Matrix | Healthy Adult Population Range | Method | Reference |

| Thiamine Diphosphate (TDP) | Whole Blood | 70-179 nmol/L | HPLC | |

| Total Thiamine | Whole Blood | 75-194 nmol/L | HPLC | |

| Erythrocyte Transketolase Activity Coefficient (ETKAC) | Erythrocytes | <1.15 (sufficient) | Enzymatic Assay | |

| Erythrocyte Transketolase Activity Coefficient (ETKAC) | Erythrocytes | 1.15-1.25 (marginal deficiency) | Enzymatic Assay | |

| Erythrocyte Transketolase Activity Coefficient (ETKAC) | Erythrocytes | >1.25 (severe deficiency) | Enzymatic Assay |

Table 2: Reference Ranges for Thiamine Status Assessment in Humans.

Experimental Protocols

Induction of Thiamine Deficiency in Mice

This protocol is based on methods described in the literature for inducing thiamine deficiency in a mouse model.

Materials:

-

Thiamine-deficient rodent chow.

-

Pyrithiamine hydrobromide (thiamine antagonist).

-

Sterile saline solution (0.9% NaCl).

-

C57BL/6 mice (or other appropriate strain).

Procedure:

-

House mice in a controlled environment with a 12-hour light/dark cycle and ad libitum access to water.

-

Randomly assign mice to a control group and a thiamine-deficient (TD) group.

-

Provide the control group with a standard, thiamine-replete diet and daily intraperitoneal (i.p.) injections of sterile saline.

-

Provide the TD group with a thiamine-deficient diet ad libitum and daily i.p. injections of pyrithiamine hydrobromide (e.g., 0.5 mg/kg body weight) dissolved in sterile saline.

-

Monitor the animals daily for weight loss and the development of neurological signs (e.g., ataxia, seizures, loss of righting reflex). The onset of symptoms typically occurs within 10-14 days.

-

For recovery studies, after the induction period, switch the TD group back to the standard thiamine-replete diet and administer a high dose of thiamine (e.g., 100 mg/kg i.p.) to rescue the animals.

Measurement of Erythrocyte Transketolase Activity Coefficient (ETKAC)

This is a functional assay to assess thiamine status, based on a detailed protocol.

Principle:

The activity of transketolase in erythrocyte lysate is measured before and after the addition of exogenous TPP. A large increase in activity upon TPP addition indicates a high level of unsaturated apoenzyme, signifying thiamine deficiency. The rate of NADH oxidation is monitored spectrophotometrically at 340 nm.

Materials:

-

Whole blood collected in EDTA or heparin tubes.

-

Reagents for erythrocyte lysis and the enzymatic assay (including ribose-5-phosphate, NADH, and auxiliary enzymes).

-

Thiamine diphosphate (TPP) solution.

-

Spectrophotometer or microplate reader capable of reading absorbance at 340 nm.

Procedure:

-

Prepare washed erythrocytes from the whole blood sample.

-

Lyse the erythrocytes to release their contents, including transketolase.

-

Perform two parallel assays for each sample: one measuring the basal transketolase activity and another measuring the stimulated activity in the presence of added TPP.

-

The reaction mixture contains the erythrocyte lysate, buffer, and substrates. The reaction is initiated and the decrease in absorbance at 340 nm over time is recorded.

-

The ETKAC is calculated as the ratio of stimulated activity to basal activity.

Quantification of Thiamine and its Phosphate Esters by HPLC

This method allows for the direct measurement of thiamine, thiamine monophosphate (TMP), and thiamine diphosphate (TDP) in whole blood or tissue homogenates.

Principle:

Thiamine and its phosphate esters are extracted from the biological matrix. They are then converted to fluorescent thiochrome derivatives by oxidation with potassium ferricyanide. The thiochrome derivatives are separated by reverse-phase high-performance liquid chromatography (HPLC) and detected by a fluorescence detector.

Materials:

-

Whole blood or tissue homogenate.

-

Trichloroacetic acid (TCA) for protein precipitation.

-

Potassium ferricyanide solution for derivatization.

-

HPLC system with a C18 reverse-phase column and a fluorescence detector.

-

Standards for thiamine, TMP, and TDP.

Procedure:

-

Deproteinize the sample (e.g., whole blood) with TCA and centrifuge to obtain a clear supernatant.

-

Derivatize the thiamine compounds in the supernatant to their thiochrome derivatives by adding potassium ferricyanide in an alkaline solution.

-

Inject the derivatized sample into the HPLC system.

-

Separate the thiochrome derivatives using a suitable mobile phase gradient.

-

Detect the fluorescent compounds using an excitation wavelength of ~365 nm and an emission wavelength of ~435 nm.

-

Quantify the concentrations of thiamine, TMP, and TDP by comparing the peak areas to those of known standards.

Signaling Pathways and Visualizations

Conclusion

Thiamine deficiency instigates a profound metabolic crisis, primarily through the incapacitation of TPP-dependent enzymes, leading to impaired energy metabolism, lactic acidosis, and heightened oxidative stress. These cellular derangements are the foundational pillars upon which the clinical syndromes of wet and dry beriberi are built. A thorough understanding of these intricate molecular pathways is paramount for the development of effective diagnostic and therapeutic strategies to combat this debilitating condition. The experimental models and analytical techniques detailed in this guide provide a robust framework for researchers to further unravel the complexities of thiamine deficiency and to explore novel avenues for intervention.

References

- 1. researchgate.net [researchgate.net]

- 2. The Pivotal Role of Thiamine Supplementation in Counteracting Cardiometabolic Dysfunctions Associated with Thiamine Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of Thiamine on Pyruvate Dehydrogenase Activity in Septic Shock - Michael Donnino [grantome.com]

- 4. Thiamine Deficiency and Neuroinflammation Are Important Contributors to Alcohol Use Disorder - PMC [pmc.ncbi.nlm.nih.gov]

The Unseen Influence: A Technical Guide to the Non-Coenzyme Roles of Thiamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Beyond its well-established role as a coenzyme in central metabolic pathways, thiamine (Vitamin B1) and its derivatives exert a surprising and significant influence on a range of cellular processes through non-coenzyme mechanisms. This technical guide provides an in-depth exploration of these functions, offering a valuable resource for researchers, scientists, and drug development professionals. We delve into the direct effects of thiamine and its phosphorylated forms on nerve transmission, their regulatory role in gene expression, their impact on cellular responses to oxidative stress, and their involvement in the intricate signaling cascades of apoptosis. This document synthesizes current knowledge, presenting quantitative data in structured tables, detailing experimental protocols for key assays, and illustrating complex biological pathways and workflows using logical diagrams to facilitate a deeper understanding of thiamine's multifaceted nature.

Introduction: Beyond the Coenzyme Paradigm

For decades, the biological significance of thiamine has been almost exclusively attributed to its diphosphorylated form, thiamine diphosphate (ThDP), an essential coenzyme for enzymes such as pyruvate dehydrogenase, α-ketoglutarate dehydrogenase, and transketolase, which are critical for carbohydrate and amino acid metabolism.[1][2] However, a growing body of evidence reveals that thiamine and its other phosphorylated derivatives, including thiamine monophosphate (ThMP), thiamine triphosphate (ThTP), and adenosine thiamine triphosphate (AThTP), possess distinct biological activities independent of their coenzyme function.[3][4] These non-coenzyme roles are diverse, impacting fundamental cellular processes from signaling and gene regulation to cell survival.[5] Understanding these functions is paramount for developing novel therapeutic strategies for a range of disorders, including neurodegenerative diseases and metabolic conditions.

Modulation of Nerve Transmission and Ion Channels

Thiamine and its derivatives play a direct role in regulating neuronal excitability and synaptic transmission, independent of their function in energy metabolism. This modulation occurs through interactions with ion channels and components of the neurotransmitter release machinery.

Direct Effects on Ion Channels

Thiamine triphosphate (ThTP) has been implicated in the activation of high-conductance anion channels, suggesting a role in modulating neuronal membrane potential. Furthermore, thiamine antagonists have been shown to directly affect the permeability of sodium channels in nerve conduction.

Regulation of Neurotransmitter Release

Thiamine is involved in the synthesis and release of acetylcholine. Thiamine and its derivatives can influence the release of this critical neurotransmitter, impacting cholinergic signaling in both the central and peripheral nervous systems.

Quantitative Data on Thiamine's Role in Nerve Transmission

| Parameter | Thiamine Derivative | Effect | Concentration/Value | Organism/System | Reference |

| Action Potential Duration | Thiamine tert-butyl disulfide (TTBD) | Increased duration | Millimolar concentrations | Lobster giant axon | |

| Resting Membrane Potential | Thiamine antimetabolites | Depolarization | Millimolar concentrations | Lobster giant axon | |

| Acetylcholine Release | Thiamine deficiency | Activated non-quantal release | N/A | Rat brain nerve terminals | |

| Anion Channel Activation | Thiamine triphosphate (ThTP) | Activation of high-conductance anion channels | Not specified | Animal tissues |

Regulation of Gene Expression: The TPP Riboswitch

A fascinating non-coenzyme function of a thiamine derivative, thiamine pyrophosphate (TPP), is its role as a direct regulator of gene expression in bacteria, archaea, fungi, and plants through a mechanism known as a riboswitch. The TPP riboswitch is a structured non-coding RNA element found in the 5' untranslated region of messenger RNAs (mRNAs) that code for proteins involved in thiamine biosynthesis and transport.

When intracellular TPP concentrations are high, TPP binds directly to the riboswitch, inducing a conformational change in the RNA structure. This change typically sequesters the ribosome binding site (Shine-Dalgarno sequence) or promotes the formation of a transcriptional terminator, leading to the downregulation of gene expression. Conversely, when TPP levels are low, the riboswitch adopts an alternative conformation that allows for transcription and translation to proceed, thus increasing the synthesis of proteins required to produce or import more thiamine.

Experimental Workflow: Studying TPP Riboswitch Activity

References

An In-depth Technical Guide to Genetic Disorders of Thiamine Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiamine, or vitamin B1, is an essential water-soluble vitamin that, in its active form, thiamine pyrophosphate (TPP), serves as a critical cofactor for several key enzymes involved in cellular energy metabolism. These enzymes are fundamental to the catabolism of carbohydrates and branched-chain amino acids. Genetic defects in the transport or metabolism of thiamine can lead to a group of severe, often debilitating, neurometabolic disorders. This guide provides a comprehensive overview of the core genetic disorders related to thiamine metabolism, focusing on their genetic underpinnings, pathophysiology, and the experimental methodologies used in their study and diagnosis.

Core Thiamine Metabolism Pathway

Thiamine from dietary sources is absorbed in the small intestine via thiamine transporters 1 and 2 (THTR1, THTR2). Inside the cell, thiamine is converted to its active form, TPP, by the enzyme thiamine pyrophosphokinase 1 (TPK1). TPP is then transported into the mitochondria by a specific mitochondrial TPP transporter. Within the mitochondria, TPP acts as a cofactor for crucial enzymes like the pyruvate dehydrogenase complex (PDHC), α-ketoglutarate dehydrogenase (α-KGDH), and branched-chain α-ketoacid dehydrogenase (BCKAD). In the cytosol, it is a cofactor for transketolase in the pentose phosphate pathway.[1][2]

Caption: Overview of thiamine transport and metabolism, highlighting the proteins affected in various genetic disorders.

Thiamine Metabolism Dysfunction Syndromes (THMDs)

THMDs are a group of autosomal recessive disorders caused by mutations in genes responsible for thiamine transport and phosphorylation.

Thiamine-Responsive Megaloblastic Anemia Syndrome (TRMA) or THMD-1

-

Genetics: Caused by mutations in the SLC19A2 gene, which encodes the high-affinity thiamine transporter 1 (THTR-1).[3][4]

-

Pathophysiology: Defective THTR-1 impairs thiamine uptake into cells. While other transporters can compensate in many tissues, hematopoietic cells, pancreatic beta-cells, and cochlear inner hair cells appear particularly vulnerable, leading to the characteristic clinical triad of the syndrome.[5] The megaloblastic anemia is thought to result from impaired activity of the TPP-dependent enzyme transketolase, which reduces nucleotide availability for DNA synthesis in red cell precursors.

-

Clinical Presentation: Characterized by a triad of megaloblastic anemia, sensorineural deafness, and non-autoimmune diabetes mellitus. Other variable features include optic atrophy, cardiac abnormalities, and stroke-like episodes.

-

Diagnosis: Diagnosis is based on the clinical triad and is confirmed by molecular genetic testing of the SLC19A2 gene.

-

Management: High-dose oral thiamine supplementation (25-200 mg/day) can effectively manage the anemia and diabetes, though the hearing loss is often irreversible.

Biotin-Thiamine Responsive Basal Ganglia Disease (BTBGD) or THMD-2

-

Genetics: Caused by mutations in the SLC19A3 gene, which encodes the thiamine transporter 2 (THTR-2).

-

Pathophysiology: THTR-2 is highly expressed in the brain, and its deficiency leads to reduced thiamine uptake into the central nervous system. This results in neurological dysfunction, with characteristic damage to the basal ganglia. The reason for responsiveness to biotin is not fully understood, but it is hypothesized that biotin may increase the expression of the SLC19A3 gene or that biotin and thiamine transporters are structurally associated.

-

Clinical Presentation: Typically presents in childhood (3-10 years) with recurrent episodes of subacute encephalopathy, often triggered by fever or stress. Symptoms include confusion, seizures, dystonia, dysarthria, and ataxia, which can progress to coma and death if untreated. Brain MRI shows characteristic bilateral and symmetric necrosis of the caudate nucleus and putamen.

-

Diagnosis: Suspected based on clinical and radiological findings. A key biochemical marker is a profound decrease of free thiamine in the cerebrospinal fluid (CSF). Diagnosis is confirmed by identifying biallelic pathogenic variants in SLC19A3.

-

Management: Early and lifelong treatment with high doses of both biotin (5-10 mg/kg/day) and thiamine (10-40 mg/kg/day) is crucial and can lead to significant clinical improvement and prevent metabolic crises.

Amish Lethal Microcephaly / Thiamine Metabolism Dysfunction Syndrome 4 (THMD-4)

-

Genetics: Caused by mutations in the SLC25A19 gene, which encodes the mitochondrial thiamine pyrophosphate transporter.

-

Pathophysiology: A defective mitochondrial TPP transporter impairs the import of TPP into the mitochondria. This leads to reduced activity of TPP-dependent enzymes like α-KGDH and PDHC, disrupting the Krebs cycle and energy metabolism. The resulting accumulation of α-ketoglutaric acid is a key biochemical feature. The severe phenotype, Amish lethal microcephaly, is associated with the Gly177Ala mutation, which severely impairs TPP transport. A less severe variant of the disease, THMD-4, results from mutations that cause a partial reduction in mitochondrial TPP uptake.

-

Clinical Presentation:

-

Amish Lethal Microcephaly: Presents at birth with severe microcephaly, an underdeveloped brain, seizures, and profound developmental delay. Affected infants typically survive for only about six months.

-

THMD-4: Characterized by febrile illness-associated episodic encephalopathy, progressive polyneuropathy, and bilateral striatal necrosis.

-

-

Diagnosis: Based on clinical features and elevated α-ketoglutaric acid in the urine (α-ketoglutaric aciduria). Diagnosis is confirmed by molecular analysis of the SLC25A19 gene.

-

Management: Thiamine supplementation has shown to provide clinical stabilization in some cases of THMD-4, but it is not curative. Oral thiamine doses of 400-600 mg daily have been used.

Thiamine Pyrophosphokinase 1 Deficiency (TPK1) or THMD-5

-

Genetics: Caused by mutations in the TPK1 gene, which encodes the enzyme thiamine pyrophosphokinase 1.

-

Pathophysiology: TPK1 deficiency impairs the conversion of thiamine to its active form, TPP, leading to a functional thiamine deficiency despite normal cellular thiamine uptake. This results in decreased activity of TPP-dependent enzymes and subsequent neurological dysfunction.

-

Clinical Presentation: A rare, severe neurodegenerative disorder with a variable phenotype. It often presents in early childhood with acute encephalopathic episodes, ataxia, dystonia, and developmental regression, frequently triggered by infections. Some patients may present with a Leigh-like syndrome.

-

Diagnosis: Characterized by low levels of TPP in blood and muscle, despite normal or elevated total thiamine levels. Elevated lactate in blood and CSF and high urinary excretion of α-ketoglutaric acid are also common findings. The diagnosis is confirmed by sequencing the TPK1 gene.

-